molecular formula C4H7N5OS B15017422 2-(5-Amino-1,3,4-thiadiazol-2-yl)acetohydrazide

2-(5-Amino-1,3,4-thiadiazol-2-yl)acetohydrazide

Cat. No.: B15017422
M. Wt: 173.20 g/mol
InChI Key: ZDZQTKWNZZRHRX-UHFFFAOYSA-N
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Description

2-(5-Amino-1,3,4-thiadiazol-2-yl)acetohydrazide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)acetohydrazide typically involves the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide, followed by cyclization with carbon disulfide. The reaction conditions generally include the use of ethanol as a solvent and refluxing the mixture for several hours .

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the purification process can be streamlined using techniques like crystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1,3,4-thiadiazol-2-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-(5-Amino-1,3,4-thiadiazol-2-yl)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics.

    Medicine: Potential use in the treatment of diseases due to its inhibitory effects on certain enzymes.

    Industry: Used in the synthesis of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-1,3,4-thiadiazol-2-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site, thereby inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-mercapto-1,3,4-thiadiazole
  • 2-(5-Nitrofuran-2-yl)-1,3,4-thiadiazole
  • 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid

Uniqueness

2-(5-Amino-1,3,4-thiadiazol-2-yl)acetohydrazide is unique due to its specific structural features that confer distinct biological activities. Its ability to inhibit urease and other enzymes makes it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C4H7N5OS

Molecular Weight

173.20 g/mol

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)acetohydrazide

InChI

InChI=1S/C4H7N5OS/c5-4-9-8-3(11-4)1-2(10)7-6/h1,6H2,(H2,5,9)(H,7,10)

InChI Key

ZDZQTKWNZZRHRX-UHFFFAOYSA-N

Canonical SMILES

C(C1=NN=C(S1)N)C(=O)NN

Origin of Product

United States

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